

Spectroscopic Profile of Tert-butyl methyl(4-oxocyclohexyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name:	Tert-butyl methyl(4-oxocyclohexyl)carbamate
Cat. No.:	B153516

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl methyl(4-oxocyclohexyl)carbamate** (C₁₂H₂₁NO₃). Due to a lack of experimentally acquired spectra in publicly available literature, this document focuses on predicted data and analysis based on analogous structures. It is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Mass Spectrometry Data

While experimental data is scarce, predicted mass spectrometry data offers valuable insights into the molecule's mass and fragmentation patterns. The following table summarizes the predicted collision cross-section (CCS) values for various adducts of **Tert-butyl methyl(4-oxocyclohexyl)carbamate**.^[1]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	228.15943	152.1
[M+Na] ⁺	250.14137	156.3
[M-H] ⁻	226.14487	156.4
[M+NH ₄] ⁺	245.18597	170.7
[M+K] ⁺	266.11531	157.1
[M+H-H ₂ O] ⁺	210.14941	146.4
[M+HCOO] ⁻	272.15035	171.5
[M+CH ₃ COO] ⁻	286.16600	194.5

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **Tert-butyl methyl(4-oxocyclohexyl)carbamate** is not readily available. However, the expected chemical shifts and multiplicities can be predicted based on the analysis of its structural components and comparison with similar molecules.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
tert-butyl (CH ₃) ₃	1.4 - 1.6	Singlet	9H
N-CH ₃	2.8 - 3.0	Singlet	3H
Cyclohexyl CH ₂ (adjacent to C=O)	2.2 - 2.5	Multiplet	4H
Cyclohexyl CH ₂ (adjacent to N)	1.6 - 1.9	Multiplet	4H
Cyclohexyl CH	4.0 - 4.3	Multiplet	1H

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C=O (carbamate)	154 - 156
C=O (ketone)	208 - 212
C(CH ₃) ₃	80 - 82
C(CH ₃) ₃	28 - 29
N-CH ₃	30 - 33
Cyclohexyl CH	50 - 55
Cyclohexyl CH ₂	35 - 45

Predicted Infrared (IR) Spectroscopy

The IR spectrum of **Tert-butyl methyl(4-oxocyclohexyl)carbamate** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Expected Frequency Range (cm ⁻¹)
C=O (carbamate)	Stretch	1680 - 1700
C=O (ketone)	Stretch	1705 - 1725
C-N	Stretch	1180 - 1250
C-O	Stretch	1000 - 1100
C-H (sp ³)	Stretch	2850 - 3000

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is used for analysis.

Sample Preparation:

- Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Spectra are typically acquired with a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled spectra are acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is commonly used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR Affinity-1) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation:

- A small amount of the solid sample is placed directly onto the ATR crystal.
- A pressure arm is used to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.
- The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

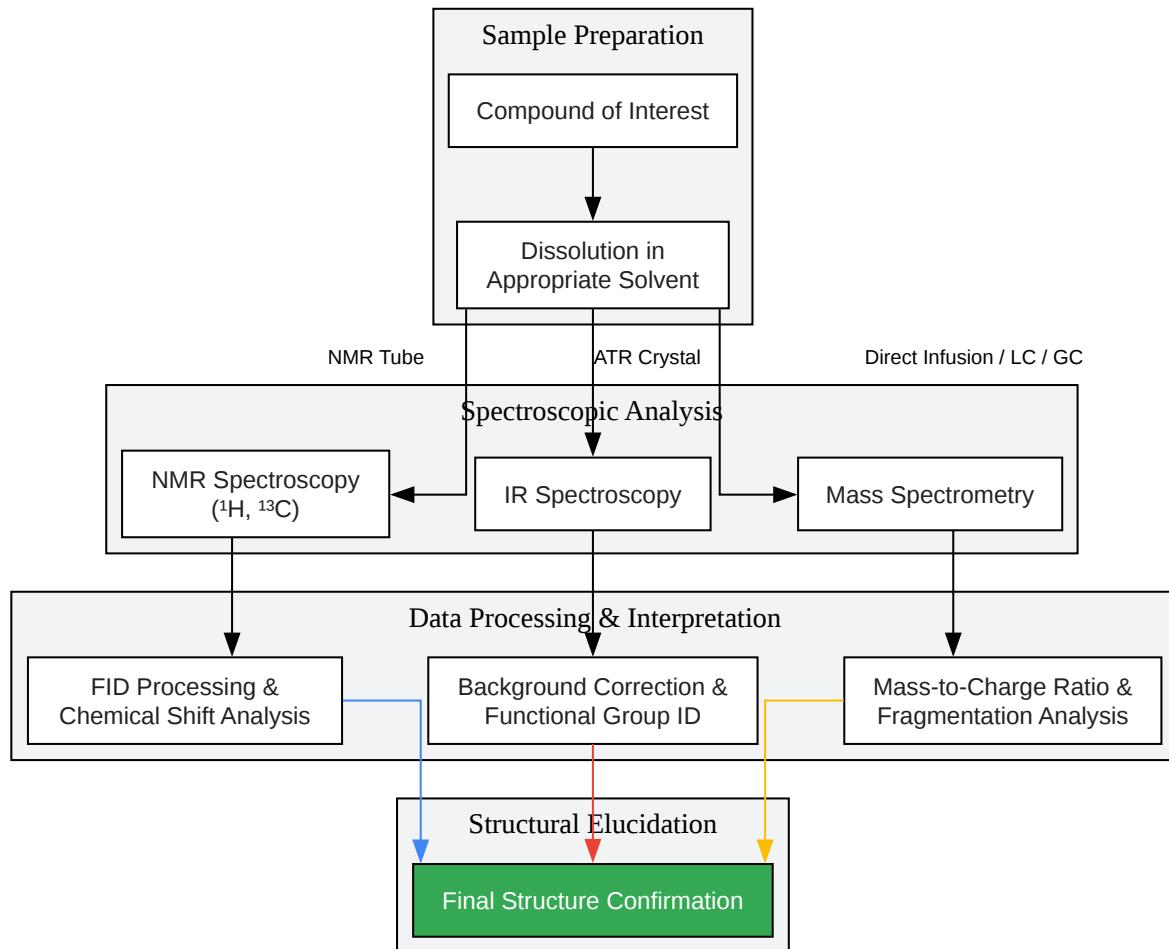
- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is then introduced into the mass spectrometer, either via direct infusion or through the LC or GC system.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the desired adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Data is collected over a specific mass-to-charge (m/z) range.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Workflow for Spectroscopic Analysis.

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References

- 1. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
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